molecular formula C4H9NO B3255781 Ethyl, 2-amino-1,1-dimethyl-2-oxo- CAS No. 2597-36-6

Ethyl, 2-amino-1,1-dimethyl-2-oxo-

Cat. No.: B3255781
CAS No.: 2597-36-6
M. Wt: 87.12 g/mol
InChI Key: WFKAJVHLWXSISD-UHFFFAOYSA-N
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Description

Ethyl, 2-amino-1,1-dimethyl-2-oxo- is a chemical compound with the molecular formula C4H9NO. It is known for its unique structure, which includes an ethyl group, an amino group, and a dimethyl-oxo group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl, 2-amino-1,1-dimethyl-2-oxo- typically involves the reaction of ethylamine with acetone in the presence of a catalyst. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 2-4 hours. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of Ethyl, 2-amino-1,1-dimethyl-2-oxo- is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same basic reaction as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl, 2-amino-1,1-dimethyl-2-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products

The major products formed from these reactions include various oxo and hydroxyl derivatives, as well as substituted amino compounds.

Scientific Research Applications

Ethyl, 2-amino-1,1-dimethyl-2-oxo- is used in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl, 2-amino-1,1-dimethyl-2-oxo- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The oxo group can participate in redox reactions, influencing cellular processes. These interactions can modulate various biochemical pathways, making the compound useful in research and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • Methyl, 2-amino-1,1-dimethyl-2-oxo-
  • Propyl, 2-amino-1,1-dimethyl-2-oxo-
  • Butyl, 2-amino-1,1-dimethyl-2-oxo-

Uniqueness

Ethyl, 2-amino-1,1-dimethyl-2-oxo- is unique due to its specific ethyl group, which imparts distinct chemical properties compared to its methyl, propyl, and butyl analogs. These differences can affect the compound’s reactivity, solubility, and interaction with biological targets, making it particularly valuable in certain research contexts.

Properties

IUPAC Name

2-methylpropanamide
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InChI

InChI=1S/C4H9NO/c1-3(2)4(5)6/h3H,1-2H3,(H2,5,6)
Source PubChem
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InChI Key

WFKAJVHLWXSISD-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
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DSSTOX Substance ID

DTXSID1060340
Record name Propanamide, 2-methyl-
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Molecular Weight

87.12 g/mol
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Physical Description

Dry Powder; Liquid; Liquid, Other Solid, Powder; [Alfa Aesar MSDS]
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CAS No.

563-83-7, 68424-61-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl, 2-amino-1,1-dimethyl-2-oxo-
Reactant of Route 2
Ethyl, 2-amino-1,1-dimethyl-2-oxo-
Reactant of Route 3
Ethyl, 2-amino-1,1-dimethyl-2-oxo-
Reactant of Route 4
Ethyl, 2-amino-1,1-dimethyl-2-oxo-
Reactant of Route 5
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Ethyl, 2-amino-1,1-dimethyl-2-oxo-
Reactant of Route 6
Ethyl, 2-amino-1,1-dimethyl-2-oxo-

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